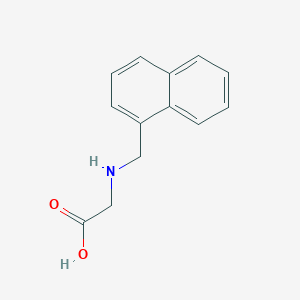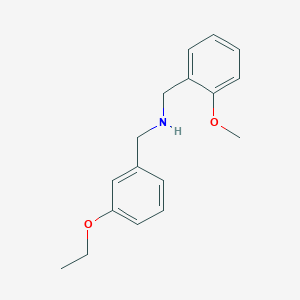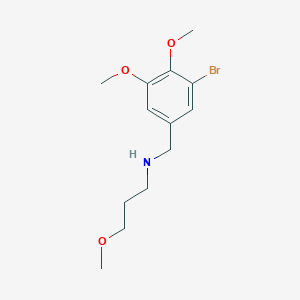![molecular formula C18H18ClN3OS B268133 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CP-154,526 and belongs to the class of corticotropin-releasing factor (CRF) receptor antagonists.
Mecanismo De Acción
CP-154,526 is a selective antagonist of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine receptor type 1 (N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1). N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1 is a G protein-coupled receptor that is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis plays a crucial role in the body's response to stress. CP-154,526 blocks the binding of this compound to N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1, thereby inhibiting the activation of the HPA axis.
Biochemical and Physiological Effects:
CP-154,526 has been shown to have several biochemical and physiological effects. It reduces the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH) in response to stress. Additionally, CP-154,526 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-154,526 has several advantages for lab experiments. It is a highly selective antagonist of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1 and has a good pharmacokinetic profile. However, CP-154,526 has some limitations, such as its poor solubility in water and limited stability in solution.
Direcciones Futuras
CP-154,526 has significant potential for future research. Some of the future directions include investigating its use in the treatment of addiction, stress-related disorders, and neurodegenerative diseases. Furthermore, CP-154,526 can be used to study the role of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1 in the regulation of the HPA axis and stress response. Additionally, further research can be conducted to improve the solubility and stability of CP-154,526 in solution.
Conclusion:
In conclusion, CP-154,526 is a promising compound with potential therapeutic applications in various diseases. Its selective antagonism of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1 makes it an attractive target for drug development. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of CP-154,526.
Métodos De Síntesis
CP-154,526 can be synthesized by a multistep process involving the reaction of 3-chlorobenzyl alcohol with furfural in the presence of an acid catalyst to form 5-(3-chlorophenyl)-2-furfural. This intermediate is then reacted with 3-(2-pyrimidinylthio)propylamine in the presence of a base to yield the final product CP-154,526.
Aplicaciones Científicas De Investigación
CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. Furthermore, CP-154,526 has been investigated for its potential use in the treatment of addiction, stress-related disorders, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C18H18ClN3OS |
|---|---|
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-3-pyrimidin-2-ylsulfanylpropan-1-amine |
InChI |
InChI=1S/C18H18ClN3OS/c19-15-5-1-4-14(12-15)17-7-6-16(23-17)13-20-8-3-11-24-18-21-9-2-10-22-18/h1-2,4-7,9-10,12,20H,3,8,11,13H2 |
Clave InChI |
UZMMVKICTOOQHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCCCSC3=NC=CC=N3 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCCCSC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)

![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
